molecular formula C12H11FN2OS B2960584 4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one CAS No. 898445-40-4

4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one

Cat. No.: B2960584
CAS No.: 898445-40-4
M. Wt: 250.29
InChI Key: CFKLQFRUEYMNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-Fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one is a pyrimidinone derivative characterized by a thioether-linked 3-fluorobenzyl group at position 4 and a methyl group at position 6. This compound’s exact biological activities remain under investigation, but structural analogs suggest relevance in antimicrobial, anticancer, or kinase inhibition studies .

Properties

CAS No.

898445-40-4

Molecular Formula

C12H11FN2OS

Molecular Weight

250.29

IUPAC Name

4-[(3-fluorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one

InChI

InChI=1S/C12H11FN2OS/c1-8-5-11(15-12(16)14-8)17-7-9-3-2-4-10(13)6-9/h2-6H,7H2,1H3,(H,14,15,16)

InChI Key

CFKLQFRUEYMNTH-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=O)N1)SCC2=CC(=CC=C2)F

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one typically involves the reaction of 3-fluorobenzyl chloride with 6-methyl-2-thiouracil in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

3-fluorobenzyl chloride+6-methyl-2-thiouracilK2CO3,DMF,heatThis compound\text{3-fluorobenzyl chloride} + \text{6-methyl-2-thiouracil} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} 3-fluorobenzyl chloride+6-methyl-2-thiouracilK2​CO3​,DMF,heat​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorobenzylthio group under specific conditions.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones

    Reduction: Formation of desulfurized products

    Substitution: Formation of substituted benzyl derivatives

Scientific Research Applications

4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: The compound is used as a tool to study the effects of fluorobenzylthio groups on biological systems.

    Agriculture: It is explored for its potential use as a pesticide or herbicide due to its ability to interfere with specific biochemical pathways in plants.

    Material Science: The compound is investigated for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylthio group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as inhibition of cancer cell proliferation or disruption of plant biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differences are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents (Position) Molar Mass (g/mol) pKa Notable Features
Target Compound C₁₂H₁₁FN₂OS 3-Fluorobenzylthio (4), Methyl (6) 250.29 N/A High lipophilicity; fluorinated aromatic
6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one C₁₂H₁₃N₃OS 2-Methylbenzylthio (2), Amino (6) 247.32 N/A Amino group enhances solubility
6-(3-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one C₁₁H₉FN₂OS 3-Fluorophenyl (6), Methylthio (2) 236.27 7.01 Lower molar mass; moderate acidity
6-(4-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one C₁₀H₇ClN₂OS 4-Chlorophenyl (6), Thioxo (2) 238.69 N/A Thione group; dihydropyrimidinone core
5-Benzoyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one C₁₈H₁₃F₄N₂O₃ Benzoyl (5), 4-Fluorophenyl (6), Trifluoromethyl (4) 396.30 N/A Saturated ring; trifluoromethyl group

Key Differences and Implications

Substituent Position and Halogen Effects: The target compound’s 3-fluorobenzylthio group at position 4 distinguishes it from analogs like , which places a 3-fluorophenyl group at position 6. Fluorine’s electronegativity may enhance binding affinity in biological targets compared to chlorine (e.g., ). The methyl group at position 6 contrasts with amino () or hydroxy/trifluoromethyl () groups, impacting electron distribution and solubility.

Core Modifications: The tetrahydropyrimidinone core in introduces conformational rigidity, unlike the planar pyrimidinone ring in the target compound. Thione (C=S) in vs.

Physicochemical Properties: The target’s molar mass (250.29 g/mol) is higher than (236.27 g/mol) due to the benzyl group.

Biological Activity

4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one is a synthetic organic compound classified as a pyrimidine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and agriculture. The unique structure, characterized by the presence of a fluorobenzylthio group, imparts distinct chemical properties that may enhance its biological efficacy.

The chemical properties of this compound are summarized in the following table:

PropertyValue
CAS No. 898445-40-4
Molecular Formula C12H11FN2OS
Molecular Weight 250.29 g/mol
IUPAC Name 4-[(3-fluorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one
InChI Key CFKLQFRUEYMNTH-UHFFFAOYSA-N

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzylthio group enhances the compound's binding affinity, leading to inhibition or modulation of various biological pathways. This mechanism is particularly relevant in cancer research, where the compound may inhibit enzymes involved in cell proliferation.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study demonstrated that compounds related to pyrimidine derivatives can inhibit poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair in cancer cells. The inhibition of PARP leads to increased apoptosis in tumor cells, making this compound a potential candidate for cancer therapy .

Enzyme Inhibition

The compound has been shown to inhibit various enzymes, including those involved in metabolic pathways. For instance, it may disrupt the activity of certain kinases and phosphatases, which are essential for cell signaling and metabolism . This inhibition can lead to altered cellular responses and potentially reduce tumor growth.

Agricultural Applications

Beyond its medicinal uses, this compound is being explored for agricultural applications as a pesticide or herbicide. Its ability to interfere with biochemical pathways in plants suggests potential utility in controlling plant diseases and pests .

Case Studies

Several studies have highlighted the effectiveness of this compound and its derivatives:

  • In Vitro Studies : In vitro assays have shown that derivatives of this compound exhibit moderate to high efficacy against various cancer cell lines, with IC50 values comparable to established chemotherapeutics .
  • Mechanistic Studies : Detailed mechanistic studies revealed that the compound enhances the cleavage of PARP and increases levels of phosphorylated H2AX, markers indicative of DNA damage response .
  • Comparative Analysis : When compared with structurally similar compounds, this compound demonstrated superior binding affinity due to the fluorine atom's electronic effects, enhancing its potential as a targeted therapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.